molecular formula C18H17N5O2 B2779272 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 1421491-78-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No. B2779272
M. Wt: 335.367
InChI Key: QNRHDCRKFYNSHE-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including a benzimidazole and an indazole ring . The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .


Molecular Structure Analysis

Benzimidazole, a key component of the compound, is a dicyclic organic scaffold having an imidazole ring (containing two nitrogen atoms at adjoining sites) attached to a benzene ring . It is amphoteric in nature, showing both acidic and basic properties, and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Scientific Research Applications

Crystallography and Structural Studies

The study of molecular and crystal structures provides insights into the physical and chemical properties of compounds. For instance, the crystal and molecular structures of related benzimidazole derivatives have been reported, highlighting their significance in understanding the antitubercular activities of similar compounds (A. Richter et al., 2023). These structural analyses contribute to the design of new molecules with potential therapeutic applications.

Synthetic Chemistry

Synthetic methodologies for creating novel benzazole derivatives, including imidazole and benzimidazole compounds, have been explored for various purposes. The synthesis of novel benzimidazole/benzothiazole-2-carboxamides with potential antioxidative and antiproliferative activities highlights the versatility of benzimidazole derivatives in medicinal chemistry (M. Cindrić et al., 2019). These studies contribute to the development of new drugs and materials with specific biological or physical properties.

Biological Activity

Research into the biological activities of benzimidazole derivatives has shown their potential in various therapeutic areas. For example, studies on benzimidazole/benzoxazole derivatives have explored their anti-inflammatory, analgesic, and kinase inhibition activities, suggesting their utility in developing new therapeutic agents (S. Sondhi et al., 2006). The investigation into the biological effects of these compounds is crucial for drug discovery and development.

Photophysical Properties

The study of photophysical properties of benzazole derivatives, including their absorption, emission, and quantum yields, is essential for applications in materials science and photodynamic therapy. Research into novel triazole derivatives has provided insights into their potential as fluorescent materials with specific emission characteristics (Vikas Padalkar et al., 2015). These properties are valuable for developing new materials for electronics, imaging, and therapeutic applications.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-methoxy-2-methylindazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-23-18(25-2)12-8-7-11(9-15(12)22-23)17(24)19-10-16-20-13-5-3-4-6-14(13)21-16/h3-9H,10H2,1-2H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRHDCRKFYNSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

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